Difenpiramid
Übersicht
Beschreibung
Difenpiramid ist ein nichtsteroidales Antirheumatikum (NSAR), das für seine analgetischen und entzündungshemmenden Eigenschaften bekannt ist. Chemisch wird es als Monocarbonsäureamid klassifiziert, das spezifisch durch die formale Kondensation der Carboxygruppe von Biphenyl-4-ylessigsäure mit der Aminogruppe von 2-Aminopyridin erhalten wird .
Wissenschaftliche Forschungsanwendungen
Difenpiramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktivität verwendet.
Biologie: Untersucht auf seine entzündungshemmenden und analgetischen Wirkungen in verschiedenen biologischen Modellen.
Medizin: Wird auf sein Potenzial zur Behandlung von Erkrankungen wie rheumatoider Arthritis und anderen entzündlichen Erkrankungen untersucht.
Industrie: Wird aufgrund seiner Stabilität und Wirksamkeit in der Formulierung von pharmazeutischen Produkten verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen .
Ähnliche Verbindungen:
Ibuprofen: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.
Naproxen: Bekannt für seine längere Wirkdauer im Vergleich zu anderen NSAR.
Diclofenac: Wird häufig wegen seiner starken entzündungshemmenden Wirkungen eingesetzt.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine einzigartige Wechselwirkung mit dem COX-Enzym ermöglicht. Diese Wechselwirkung führt zu einer ausgewogenen entzündungshemmenden und analgetischen Wirkung mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen NSAR .
Wirkmechanismus
Target of Action
Difenpiramide is a non-steroidal anti-inflammatory drug (NSAID) . .
Mode of Action
Like other NSAIDs, it is believed to inhibit the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever in the body . .
Biochemical Pathways
As an nsaid, it is likely to affect the cyclooxygenase (cox) pathway, which is responsible for the synthesis of prostaglandins . By inhibiting this pathway, Difenpiramide may reduce inflammation, pain, and fever.
Result of Action
As an nsaid, it is likely to reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, including Difenpiramide. Factors such as diet, lifestyle, and exposure to environmental pollutants can potentially influence the effectiveness and safety of Difenpiramide . .
Biochemische Analyse
Biochemical Properties
As a non-steroidal anti-inflammatory drug, it is likely to interact with enzymes, proteins, and other biomolecules involved in the inflammatory response .
Cellular Effects
As a non-steroidal anti-inflammatory drug, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to inflammation .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Difenpiramid beinhaltet die Reaktion von Biphenyl-4-ylessigsäure mit 2-Aminopyridin. Die Reaktion findet typischerweise in Gegenwart eines Dehydratisierungsmittels statt, um die Bildung der Amidbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und eine inerte Atmosphäre, um Oxidation zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und die kontinuierliche Überwachung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird in der Regel durch Umkristallisation oder chromatografische Verfahren gereinigt .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Biphenylrest, was zur Bildung hydroxylierter Derivate führt.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Amin-Derivate zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring, wo elektrophile Substitution auftreten kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitroverbindungen werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroxylierte Biphenyl-Derivate.
Reduktion: Amin-Derivate.
Substitution: Halogenierte oder nitrosubstituierte Pyridin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness of Difenpiramide: Difenpiramide is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-N-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHROYKAGRUWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199459 | |
Record name | Difenpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51484-40-3 | |
Record name | Difenpiramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51484-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenpiramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenpiramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difenax | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Difenpiramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFENPIRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological effects of Difenpiramide?
A1: Research suggests that Difenpiramide exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.
Q2: Has Difenpiramide's impact on platelet function been investigated?
A2: Yes, studies have explored the potential anti-aggregation activity of Difenpiramide on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.
Q3: What is known about the metabolic fate of Difenpiramide in different species?
A3: A study investigated the metabolism of Difenpiramide in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.
Q4: Are there any studies focusing on the physicochemical properties of Difenpiramide?
A4: Yes, researchers have characterized the physicochemical profile of Difenpiramide []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.
Q5: Is there any information available on the analytical techniques employed in Difenpiramide research?
A5: While the provided abstracts lack details on specific analytical methods for Difenpiramide, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in Difenpiramide research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.